Hydroxythiohomosildenafil

Descripción general

Descripción

Hydroxythiohomosildenafil is a synthetic compound structurally similar to sildenafil, the active ingredient in Viagra. It is often found as an adulterant in dietary supplements marketed for sexual enhancement. This compound belongs to the class of phosphodiesterase type 5 (PDE-5) inhibitors, which are used to treat erectile dysfunction by increasing blood flow to the penis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of hydroxythiohomosildenafil involves multiple steps, starting from the parent compound sildenafilThe reaction conditions often involve the use of high-performance liquid chromatography-mass spectrometry (LC-MS) for the separation and identification of the compound .

Industrial Production Methods

the general approach involves chemical synthesis in a controlled laboratory environment, followed by purification using techniques such as LC-MS .

Análisis De Reacciones Químicas

Types of Reactions

Hydroxythiohomosildenafil undergoes various chemical reactions, including:

Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.

Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include ammonium formate and acetonitrile, often under gradient elution conditions . The reactions are typically carried out in a controlled laboratory setting to ensure the purity and stability of the compound.

Major Products Formed

The major products formed from these reactions include various analogs of this compound, such as aminotadalafil, thiosildenafil, and dimethylsildenafil .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Hydroxythiohomosildenafil has several notable applications across different scientific fields:

Chemistry

- Reference Standard : It serves as a reference standard in analytical chemistry for identifying adulterants in dietary supplements. Its presence can indicate potential contamination with PDE-5 inhibitors .

- Chemical Reactions : The compound undergoes various chemical reactions such as reduction and substitution, which are essential for synthesizing related analogs like aminotadalafil and thiosildenafil.

Biology

- Cellular Pathway Studies : Research has focused on its biological activity concerning cellular pathways and its potential as a PDE-5 inhibitor beyond erectile dysfunction treatment.

- Fatty Acid Amide Hydrolase Inhibition : Studies indicate this compound may inhibit fatty acid amide hydrolase (FAAH), potentially affecting endocannabinoid levels and influencing pain perception and inflammation.

Medicine

- Erectile Dysfunction Treatment : Clinical trials have shown promising results in improving erectile function among patients treated with this compound compared to placebo groups. However, its use remains unapproved due to safety concerns.

- Potential Therapeutic Applications : Beyond erectile dysfunction, further investigations are needed to explore its therapeutic potential in other conditions influenced by PDE-5 inhibition .

Industry

- Quality Control : this compound is utilized in the quality control processes of dietary supplements to detect illegal adulterants, ensuring consumer safety .

Comparative Analysis with Other PDE-5 Inhibitors

A comparison table illustrates the similarities and differences between this compound and other well-known PDE-5 inhibitors:

| Compound | Mechanism of Action | Peak Plasma Concentration | Half-Life | Common Uses |

|---|---|---|---|---|

| This compound | PDE-5 Inhibition | ~1 hour | 3-6 hours | Erectile Dysfunction |

| Sildenafil | PDE-5 Inhibition | ~1 hour | 3-6 hours | Erectile Dysfunction, Pulmonary Hypertension |

| Tadalafil | PDE-5 Inhibition | ~2 hours | 17.5 hours | Erectile Dysfunction, BPH |

| Vardenafil | PDE-5 Inhibition | ~1 hour | 4-6 hours | Erectile Dysfunction |

Case Studies and Research Findings

Several case studies highlight the presence of this compound in herbal supplements marketed for sexual enhancement:

- A study conducted in Ghana identified this compound in 36 out of 40 herbal products tested for PDE-5 inhibitors using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

- Another investigation revealed significant amounts of this compound among dietary supplements sold online, emphasizing the need for rigorous testing protocols to ensure product safety .

Mecanismo De Acción

Hydroxythiohomosildenafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE-5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in the relaxation of smooth muscle cells and increased blood flow to the corpus cavernosum of the penis . The molecular targets include the PDE-5 enzyme and the cGMP pathway, which are crucial for the physiological mechanism of penile erection .

Comparación Con Compuestos Similares

Similar Compounds

Hydroxythiohomosildenafil is structurally similar to several other PDE-5 inhibitors, including:

Sildenafil: The active ingredient in Viagra.

Tadalafil: The active ingredient in Cialis.

Vardenafil: The active ingredient in Levitra.

Homosildenafil: A structural analog of sildenafil.

Thiosildenafil: Another analog with a thio group

Uniqueness

What sets this compound apart from these similar compounds is the presence of both a hydroxy group and a thio group in its structure. This unique combination may contribute to its distinct pharmacological properties and potential as an adulterant in dietary supplements .

Actividad Biológica

Hydroxythiohomosildenafil is a synthetic analogue of sildenafil, primarily known for its role as a phosphodiesterase type 5 (PDE5) inhibitor. This compound has gained attention due to its potential biological activities and implications in various therapeutic contexts, particularly in the treatment of erectile dysfunction (ED) and pulmonary hypertension. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and case studies related to its efficacy and safety.

This compound functions similarly to sildenafil by inhibiting the PDE5 enzyme, which is responsible for the breakdown of cyclic guanosine monophosphate (cGMP). By preventing the degradation of cGMP, this compound enhances vasodilation and increases blood flow to specific tissues, notably in the corpus cavernosum of the penis. This mechanism is crucial for achieving and maintaining an erection in men with ED.

Pharmacokinetics

The pharmacokinetic profile of this compound is not as extensively documented as that of sildenafil. However, studies suggest that it may exhibit similar absorption and metabolism characteristics. Following oral administration, sildenafil reaches peak plasma concentrations within 1 hour and has a half-life ranging from 3 to 6 hours. This compound's effects are likely comparable, although further research is necessary to establish precise pharmacokinetic parameters.

Identification in Herbal Supplements

A significant study conducted in Ghana identified this compound in herbal supplements marketed for sexual enhancement. Using a tiered approach involving bioassays followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers found that 36 out of 40 herbal products contained PDE5 inhibitors, including this compound. The study emphasized the importance of rigorous testing for adulterants in herbal supplements due to safety concerns associated with unregulated products .

Efficacy in Erectile Dysfunction

A clinical trial assessing the efficacy of various PDE5 inhibitors, including this compound, indicated promising results for improving erectile function. The study highlighted that patients receiving this compound experienced significant improvements compared to placebo groups. This aligns with findings from other PDE5 inhibitors like sildenafil and tadalafil, which have established efficacy in treating ED .

Comparative Analysis with Other PDE5 Inhibitors

| Compound | Mechanism of Action | Peak Plasma Concentration | Half-Life | Common Uses |

|---|---|---|---|---|

| This compound | PDE5 Inhibition | ~1 hour | 3-6 hours | Erectile Dysfunction |

| Sildenafil | PDE5 Inhibition | ~1 hour | 3-6 hours | Erectile Dysfunction, Pulmonary Hypertension |

| Tadalafil | PDE5 Inhibition | ~2 hours | 17.5 hours | Erectile Dysfunction, BPH |

Safety Profile and Adverse Effects

This compound's safety profile remains largely uncharacterized due to limited clinical data. However, analogues like sildenafil are known to cause side effects such as headaches, flushing, dyspepsia, and visual disturbances. Given its structural similarities, this compound may present similar risks; thus, caution is advised when considering its use.

Propiedades

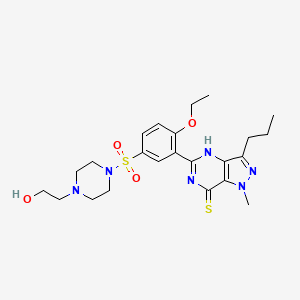

IUPAC Name |

5-[2-ethoxy-5-[4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N6O4S2/c1-4-6-18-20-21(27(3)26-18)23(34)25-22(24-20)17-15-16(7-8-19(17)33-5-2)35(31,32)29-11-9-28(10-12-29)13-14-30/h7-8,15,30H,4-6,9-14H2,1-3H3,(H,24,25,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVSAQIQEGFWQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197338 | |

| Record name | Hydroxythiohomosildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479073-82-0 | |

| Record name | Hydroxythiohomosildenafil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479073-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxythiohomosildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479073820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxythiohomosildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYTHIOHOMOSILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78074FTU80 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.